molecular formula C12H11N3O6S B2851639 methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate CAS No. 897622-99-0

methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate

Cat. No. B2851639
M. Wt: 325.3
InChI Key: WWEPQTCIHYZIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-containing compound that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.

Biochemical And Physiological Effects

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and reduce inflammation. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high degree of solubility in various solvents, which makes it suitable for use in different experimental systems. However, one limitation of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate. One direction is to investigate its potential use in the treatment of various diseases, including cancer, diabetes, and metabolic disorders. Another direction is to explore its mechanism of action and identify specific targets that it interacts with. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo.

Synthesis Methods

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate has been synthesized using different methods. One of the most commonly used methods involves the reaction of 4-aminobenzoic acid with methyl 4-(chlorosulfonyl)benzoate in the presence of a base such as triethylamine. The resulting product is then treated with 2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride to obtain methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate.

Scientific Research Applications

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S/c1-21-11(17)7-2-4-8(5-3-7)15-22(19,20)9-6-13-12(18)14-10(9)16/h2-6,15H,1H3,(H2,13,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEPQTCIHYZIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate

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